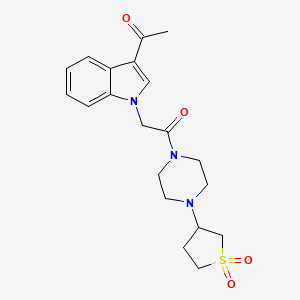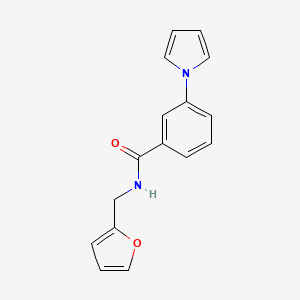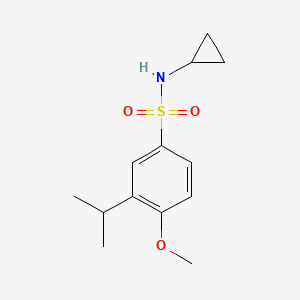![molecular formula C16H20N6O3 B4500830 ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4500830.png)
ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocyclic compounds known for their diverse biological applications, particularly in medicinal chemistry. This compound features a tetrazole ring attached to a piperazine ring, which is further esterified with ethyl carboxylate.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid and piperazine.
Reaction Steps: The carboxylic acid group of 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid is activated using reagents like thionyl chloride to form the acid chloride. This acid chloride is then reacted with piperazine to form the corresponding amide. Finally, the amide is esterified with ethanol to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring.
Reduction: Reduction reactions can target the tetrazole ring, although this is less common.
Substitution: Substitution reactions can occur at the piperazine ring, especially with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of various substituted piperazines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases and hypertension.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Material Science: Its unique chemical structure makes it useful in the development of new materials with specific properties.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring mimics the carboxylic acid group, allowing it to bind to enzyme active sites or receptor binding sites. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Olmesartan: A well-known antihypertensive drug that also contains a tetrazole ring.
Losartan: Another antihypertensive drug with a similar tetrazole structure.
Famotidine: A gastrointestinal drug that includes a tetrazole ring.
Uniqueness: Ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate is unique due to its specific substitution pattern on the benzene ring and the presence of the piperazine ring, which differentiates it from other tetrazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
ethyl 4-[4-methyl-3-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-3-25-16(24)21-8-6-20(7-9-21)15(23)13-5-4-12(2)14(10-13)22-11-17-18-19-22/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFTYFRPDRTXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1,1-dimethyl-2-oxo-2-{[1-(1H-1,2,4-triazol-5-yl)ethyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B4500781.png)
![N-[4-(cyclopentyloxy)phenyl]-2-methoxyacetamide](/img/structure/B4500786.png)
![N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4500793.png)

![2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B4500801.png)
![4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B4500804.png)
![4-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B4500808.png)
![1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B4500818.png)
![N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4500842.png)

![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4500857.png)
